(2-Benzyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
“(2-Benzyl-1H-benzimidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Chemistry and Synthesis:
- Ugi Reaction Utilization : (2-Benzyl-1H-benzimidazol-1-yl)acetic acid has been used as a bifunctional formyl-acid in the Ugi reaction, contributing to the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).
Biological and Pharmacological Activities:
- Antitubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives have been synthesized and investigated for their antitubercular and antimicrobial activities, exhibiting promising results, especially in comparison to the standard drug streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).
- Anticancer Evaluation : Benzimidazole derivatives synthesized from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid have shown significant in vitro anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
- Antimicrobial Activity : Synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Synthetic and Material Chemistry:
- Synthesis of New Potential Bioreductive Antitumor Agents : Acetic anhydride has been used as a traceless activating agent in the synthesis of new potential bioreductive antitumor agents involving this compound as a precursor (Joyce, McArdle, & Aldabbagh, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological properties . For example, 2-aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazole derivatives are known to have high affinity towards a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 2663 , which could influence its pharmacokinetic properties.
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities .
Action Environment
It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQSPVGSEYRMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347507 |
Source
|
Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
152342-26-2 |
Source
|
Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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